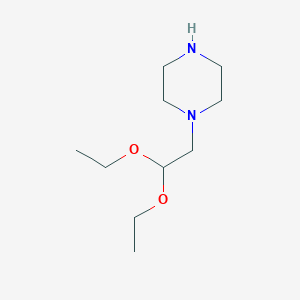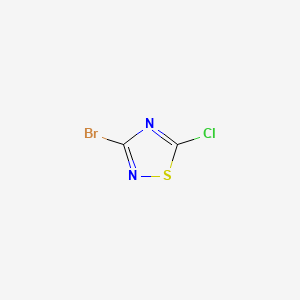
1-(2,2-Diethoxyethyl)piperazine
Übersicht
Beschreibung
Piperazine derivatives are a class of compounds with diverse applications, particularly in the pharmaceutical industry. The synthesis and structural characterization of these compounds are of significant interest due to their potential use as intermediates in drug development. The papers reviewed here focus on various piperazine derivatives, including those with modifications to the piperazine ring and substitutions at the phenyl ring.
Synthesis Analysis
The synthesis of piperazine derivatives involves multiple steps, including cyclocondensation, alkylation, acidulation, reduction, diazotization, substitution, and hydrolysis. For instance, the synthesis of 1,4-di(2-methoxyphenyl)-2,5-piperazinedione involves a cyclocondensation reaction of N-2-methoxyphenyl chloroacetamide . Similarly, the synthesis of 1-(2,3-dichlorophenyl)piperazine is achieved through a sequence of reactions starting from 2,6-dichloro-nitrobenzene and piperazine . These processes are influenced by various factors, including the nature of substituents and reaction conditions.
Molecular Structure Analysis
The molecular structures of piperazine derivatives are characterized using techniques such as IR, 1H NMR, and X-ray crystallography. The crystal structure of 1,4-di(2-methoxyphenyl)-2,5-piperazinedione, for example, reveals a monoclinic system with specific unit cell dimensions and a crystallographically imposed symmetry center . The orientation of substituents and the overall molecular geometry play a crucial role in the solid-state packing of these molecules, as seen in the preference for certain arene interactions and hydrogen bonding patterns .
Chemical Reactions Analysis
Piperazine derivatives can participate in various chemical reactions due to their functional groups. The presence of nitro, methoxy, and chloro substituents can influence the reactivity and interaction of these compounds. For example, the nitro group can undergo reduction, while the methoxy and chloro groups can be involved in alkylation and substitution reactions . The chemical behavior of these compounds is essential for their potential applications in medicinal chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting points, and thermochemical behavior, are influenced by their molecular structure. The presence of different substituents, such as methoxy, ethoxy, and longer alkyl chains, affects these properties. For instance, increasing hydrocarbon chain length can decrease the freezing point temperatures due to higher entropic penalties for hydrocarbon chain organization . These properties are critical for the practical use of piperazine derivatives in various applications.
Wissenschaftliche Forschungsanwendungen
Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . The piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
In terms of synthesis, recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
For example, one method involves the ring formation reaction between (S, S)-N, N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU, which leads to protected piperazines 3 in 81–91% yields .
Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions . Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .
-
Pharmaceuticals : Piperazine is a key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra . The nitrogen atoms in the piperazine ring serve as hydrogen bond donors/acceptors, tuning the interactions with receptors and increasing water solubility and bioavailability .
-
Drug Discovery : Piperazine ranks as the third most common nitrogen heterocycle in drug discovery . It is prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties .
-
Synthesis of Piperazines : There are numerous methods for the synthesis of substituted piperazines . Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
-
C–H Functionalization : Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This has expanded the structural diversity of piperazines, which was previously limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions .
-
Photoredox Catalysis : Piperazines can be synthesized using photoredox catalysis . This method uses light to excite a photocatalyst, which can then transfer an electron to or from a substrate, initiating a chemical reaction .
-
Heterocyclic Chemistry : Piperazines are important in heterocyclic chemistry, which involves the synthesis and application of ring structures that contain at least one atom other than carbon . Piperazines are six-membered heterocycles with two nitrogen atoms .
Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . The piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
In terms of synthesis, recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
For example, one method involves the ring formation reaction between (S, S)-N, N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU, which leads to protected piperazines 3 in 81–91% yields .
Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions . Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(2,2-diethoxyethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-3-13-10(14-4-2)9-12-7-5-11-6-8-12/h10-11H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGGJFCLQZMVGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1CCNCC1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372034 | |
| Record name | 1-(2,2-diethoxyethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Diethoxyethyl)piperazine | |
CAS RN |
82516-06-1 | |
| Record name | 1-(2,2-diethoxyethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 82516-06-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[4-(benzyloxy)benzyl]-N-phenylamine](/img/structure/B1271831.png)
![5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1271832.png)








